Gabapentin Enacarbil

Description

This compound is marketed under the name Horizant. It is a prodrug of gabapentin, and indicated in adults for the treatment of Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN).

This compound is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. This compound and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for neuralgia and restless legs syndrome and has 4 investigational indications.

See also: Gabapentin (has active moiety).

Properties

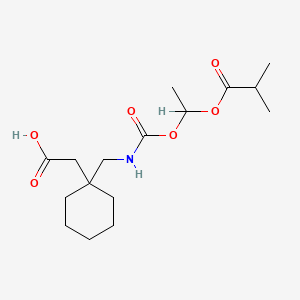

IUPAC Name |

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDUHAJSIBHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870359 | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility of 0.5 mg/mL in water | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

478296-72-9 | |

| Record name | Gabapentin enacarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin enacarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAPENTIN ENACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting onset of about 64°C. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Journey of a Prodrug: An In-depth Technical Guide to the In Vivo Hydrolysis and Conversion of Gabapentin Enacarbil to Gabapentin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis and conversion of gabapentin enacarbil to its active form, gabapentin. This compound was designed as a prodrug to overcome the pharmacokinetic limitations of gabapentin, such as saturable absorption and high inter-patient variability.[1] This document details the metabolic pathway, absorption mechanisms, quantitative pharmacokinetic data, and the experimental protocols used to elucidate these processes.

Mechanism of Absorption and Conversion

This compound is absorbed from the gastrointestinal tract and then rapidly converted to gabapentin by non-specific esterases.[2] This conversion primarily occurs in the enterocytes and to a lesser extent in the liver.[2][3] Unlike gabapentin, which is absorbed by a low-capacity L-type amino acid transporter found mainly in the upper small intestine, this compound utilizes high-capacity nutrient transporters, including the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT).[3][4] These transporters are expressed throughout the intestinal tract, allowing for more efficient and sustained absorption.[3]

The hydrolysis of this compound yields gabapentin and three byproducts: isobutyric acid, acetaldehyde, and carbon dioxide.[4] Both acetaldehyde and isobutyric acid are generally regarded as safe (GRAS) by the FDA.[4] This efficient conversion process results in low and transient systemic exposure to the intact prodrug.[5]

Quantitative Pharmacokinetic Data

The prodrug strategy for this compound results in a significantly improved pharmacokinetic profile compared to gabapentin. This includes higher bioavailability, dose-proportional exposure, and reduced inter-individual variability. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Bioavailability of Gabapentin from this compound vs. Gabapentin

| Formulation | Dose | Condition | Bioavailability (%) | Reference |

| This compound | 350 mg | - | 82.9 | [4] |

| This compound | 2800 mg | - | 79.7 | [4] |

| This compound (SR) | 1200 mg | Fasted | 46.5 | [4] |

| This compound (SR) | 1200 mg | Fed | 73.7 | [4] |

| Gabapentin | 200 mg | - | 65.2 | [4] |

| Gabapentin | 1400 mg | - | 26.5 | [4] |

| Gabapentin | 600 mg | Fasted | 37.7 | [4] |

| This compound | 1200 mg | Healthy Adults (pooled) | 74.1 (mean) | [3] |

| Gabapentin | 600 mg | Healthy Adults | 49.3 (mean) | [3] |

Table 2: Pharmacokinetic Parameters of Gabapentin after Administration of this compound (1200 mg) in Healthy Adults (Mean Values)

| Study | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Study 1 | 6.4 | 8.2 | 70.8 | 68.4 | [3] |

| Study 2 | 7.9 | 5.2 | 109.4 | 82.9 | [3] |

| Study 3 | 7.5 | 7.3 | 98.6 | 75.8 | [3] |

| Study 4 | 7.1 | 7.5 | 92.5 | 72.1 | [3] |

| Study 5 | 6.9 | 7.8 | 85.9 | 64.8 | [3] |

| Study 6 | 7.6 | 7.2 | 102.1 | 80.6 | [3] |

Table 3: Dose Proportionality of Gabapentin Exposure from this compound

| This compound Dose (mg) | Gabapentin Equivalent (mg) | Gabapentin AUC (µg·h/mL) | Reference |

| 350 | 182 | Proportional Increase | [6] |

| 2800 | 1460 | Proportional Increase | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical evaluation of this compound's in vivo conversion. While specific parameters may vary between individual studies, the following represents a general framework.

In Vivo Pharmacokinetic Studies in Animal Models (Rat)

Objective: To determine the pharmacokinetic profile and bioavailability of gabapentin following oral administration of this compound.

Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.[7]

-

Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

-

Acclimatization: A period of at least one week is recommended for acclimatization before the study.

Dosing:

-

Formulation: this compound is suspended or dissolved in a suitable vehicle, such as water or a methylcellulose solution.

-

Administration: A single dose is administered via oral gavage using a feeding needle.[7] The volume is typically between 10-20 mL/kg.[8]

Blood Sampling:

-

Route: Blood samples are collected from the jugular vein or carotid artery.[9]

-

Schedule: A typical blood collection schedule includes time points at 0 (pre-dose), 1, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes post-dose.[9]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Quantification of Gabapentin in Biological Matrices by LC-MS/MS

Objective: To accurately quantify the concentration of gabapentin in plasma or serum samples.

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., metformin or a deuterated gabapentin analog).[10]

-

Add 500 µL of cold acetonitrile to precipitate proteins.[10]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[10]

-

Transfer the supernatant to a clean tube for analysis.

LC-MS/MS System and Conditions:

-

HPLC System: A standard HPLC system capable of gradient or isocratic elution.

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Luna-C8, 150 x 4.6 mm, 5 µm).[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[10] The composition can be isocratic or a gradient.

-

Flow Rate: Typically around 0.2 to 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is common.

-

Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for gabapentin (e.g., m/z 172.1 → 154.1) and the internal standard.[3]

In Vitro Hydrolysis Assay

Objective: To assess the rate and extent of this compound conversion to gabapentin in the presence of esterases from relevant tissues.

Preparation of Tissue Homogenates/S9 Fractions:

-

Tissues such as the small intestine and liver from preclinical species (e.g., rats) or humans are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The homogenate is then centrifuged at 9000 x g to obtain the S9 fraction (supernatant), which contains both microsomal and cytosolic enzymes.

Incubation:

-

The S9 fraction is diluted to a specific protein concentration (e.g., 1 mg/mL) in the incubation buffer.[5]

-

This compound is added to the S9 fraction at a defined concentration.

-

The mixture is incubated at 37°C in a shaking water bath.[5]

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

Analysis:

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and the formed gabapentin.

-

The rate of hydrolysis and the half-life of the prodrug are then calculated.

Conclusion

The development of this compound as a prodrug of gabapentin represents a successful strategy to improve the oral delivery and pharmacokinetic properties of the parent drug. By utilizing high-capacity nutrient transporters for absorption and undergoing efficient enzymatic hydrolysis, this compound provides dose-proportional and predictable systemic exposure to gabapentin, with lower inter-individual variability compared to oral gabapentin administration. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of such prodrugs, from in vivo pharmacokinetic assessments to the analytical methods required for their quantification. This comprehensive understanding is crucial for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

- 1. currentseparations.com [currentseparations.com]

- 2. [PDF] Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound – clinical efficacy in restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. research.fsu.edu [research.fsu.edu]

- 9. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

The Pharmacodynamics of Sustained Gabapentin Exposure from Gabapentin Enacarbil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of sustained gabapentin exposure achieved through the administration of gabapentin enacarbil. This compound, a prodrug of gabapentin, was designed to overcome the pharmacokinetic limitations of its parent compound, offering more predictable and sustained therapeutic effects. This document delves into its mechanism of action, key clinical findings in restless legs syndrome (RLS) and postherpetic neuralgia (PHN), and detailed methodologies of pivotal clinical trials.

Core Mechanism of Action

This compound is an inactive molecule that undergoes rapid conversion to the active drug, gabapentin, by non-specific esterases in the gastrointestinal tract and liver.[1][2] The pharmacodynamic effects of this compound are therefore attributable to gabapentin.

The primary mechanism of action of gabapentin is the modulation of voltage-gated calcium channels (VGCCs) in the central nervous system.[3] Specifically, gabapentin binds with high affinity to the alpha-2-delta (α2δ) auxiliary subunit of these channels.[4][5] This binding is crucial for its therapeutic effects. The α2δ subunit is involved in the trafficking and function of VGCCs.[5] By binding to the α2δ-1 subunit, gabapentin is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals.[4] This modulation of neuronal excitability is believed to underlie its efficacy in treating neuropathic pain and RLS.[4] It is important to note that despite its structural similarity to gamma-aminobutyric acid (GABA), gabapentin does not bind to GABA receptors nor does it affect GABA synthesis or uptake.[2]

Signaling Pathway and Metabolic Conversion

The following diagrams illustrate the metabolic conversion of this compound and its subsequent mechanism of action.

Pharmacodynamic Effects in Restless Legs Syndrome (RLS)

Sustained exposure to gabapentin via this compound has demonstrated significant efficacy in the treatment of moderate-to-severe primary RLS. Clinical trials have consistently shown improvements in the core symptoms of RLS, as well as associated features like sleep disturbance and pain.

Quantitative Efficacy Data in RLS

The following table summarizes key efficacy data from pivotal, 12-week, randomized, double-blind, placebo-controlled clinical trials in patients with moderate-to-severe primary RLS.

| Endpoint | This compound 600 mg | This compound 1200 mg | Placebo |

| Change from Baseline in IRLS Total Score | |||

| PIVOT RLS II (XP053)[6] | -4.3 (p < 0.0001 vs placebo) | -3.5 (p = 0.0015 vs placebo) | - |

| Phase III Trial[1] | - | -13.2 | -8.8 |

| CGI-I Responder Rate | |||

| PIVOT RLS II (XP053)[6] | 72.8% (p < 0.0001 vs placebo) | 77.5% (p < 0.0001 vs placebo) | 44.8% |

| Phase III Trial[1] | - | 76.1% | 38.9% |

| Patients Reporting "Much Improved" or "Very Much Improved" on CGI-I [1] | - | 79.5% | 14.7% |

| Patients with No RLS Symptoms over 24-hour Assessment at End of Study [1] | - | >50% | 18% |

IRLS: International Restless Legs Scale; CGI-I: Clinical Global Impression-Improvement. P-values are in comparison to the placebo group.

Long-term, open-label extension studies have shown that the improvements in RLS symptoms are maintained for up to 52 weeks of treatment with this compound.[7]

Pharmacodynamic Effects in Postherpetic Neuralgia (PHN)

This compound is also effective in the management of neuropathic pain associated with PHN. Clinical studies have demonstrated significant pain relief compared to placebo.

Quantitative Efficacy Data in PHN

The table below presents key findings from a 14-week, randomized, double-blind, placebo-controlled study in adults with PHN.

| Endpoint | This compound 1200 mg/day | This compound 2400 mg/day | This compound 3600 mg/day | Placebo |

| Adjusted Mean Change from Baseline in 24-hour Average Pain Intensity Score [8] | -2.47 | -2.36 | -2.72 | -1.66 |

| Statistical Significance vs Placebo [8] | p = 0.013 | p < 0.05 | p < 0.05 | - |

| Percentage of Patients with ≥30% Improvement in 24-hour Average Pain Intensity [9] | 54% | 59% | 60% | 42% |

Pain intensity was measured on a numerical rating scale.

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that established the pharmacodynamic profile of this compound.

Experimental Workflow for Pivotal RLS and PHN Trials

Pivotal Restless Legs Syndrome Trial (PIVOT RLS II / XP053)[7][11]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults aged 18 years and older with moderate-to-severe primary RLS, defined by an International Restless Legs Scale (IRLS) total score of ≥15. Patients were required to have RLS symptoms for at least 4 of the 7 consecutive evenings/nights during the baseline period. Key exclusion criteria included other sleep disorders that could affect the assessment of RLS, and certain neurological diseases.[10]

-

Dosing Regimens: Patients were randomized (1:1:1) to receive this compound 1200 mg, this compound 600 mg, or placebo, administered once daily at approximately 5:00 PM with food.

-

Pharmacodynamic Endpoints:

-

Primary:

-

Change from baseline to week 12 in the IRLS total score.

-

Proportion of responders on the investigator-rated Clinical Global Impression-Improvement (CGI-I) scale at week 12.

-

-

Secondary: Included assessments of sleep quality and duration using the Post-Sleep Questionnaire, Pittsburgh Sleep Diary, and the Medical Outcomes Study Sleep Scale.

-

-

Statistical Analysis: The primary efficacy analyses were conducted on the modified intent-to-treat population. The change from baseline in IRLS total score was analyzed using an analysis of covariance (ANCOVA) model. The proportion of CGI-I responders was analyzed using a Cochran-Mantel-Haenszel test.

Pivotal Postherpetic Neuralgia Trial (PXN110748)[9]

-

Study Design: A 14-week, randomized, double-blind, parallel-group, placebo-controlled study.

-

Patient Population: Adults with a diagnosis of PHN and a 24-hour average pain intensity score of ≥4.0 on an 11-point numerical rating scale (NRS) at baseline.

-

Dosing Regimens: Following a 1-week up-titration period, patients received one of three maintenance doses of this compound (1200 mg/day, 2400 mg/day, or 3600 mg/day) or placebo for 12 weeks. This was followed by a 1-week tapering period.

-

Pharmacodynamic Endpoints:

-

Primary: Change from baseline to the end of the 12-week maintenance treatment in the mean 24-hour average pain intensity score.

-

Secondary: Included improvements in daytime and nighttime average pain intensity scores, and the proportion of patients with a ≥30% improvement in pain scores.

-

-

Statistical Analysis: The primary endpoint was analyzed comparing each this compound dose group with the placebo group. Exposure-response modeling was also conducted.

Summary and Conclusion

The sustained exposure to gabapentin provided by its prodrug, this compound, results in significant and clinically meaningful pharmacodynamic effects in the treatment of moderate-to-severe primary RLS and PHN. The mechanism of action, centered on the modulation of the α2δ subunit of voltage-gated calcium channels, leads to a reduction in neuronal hyperexcitability. The enhanced pharmacokinetic profile of this compound translates to consistent and dose-proportional gabapentin exposure, which underpins its robust efficacy and generally well-tolerated safety profile. The data from rigorous, placebo-controlled clinical trials provide strong evidence for the therapeutic utility of this compound in these neurological conditions. The most common adverse events observed in clinical trials were somnolence and dizziness.[3][8] This guide provides a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of neurology and pain management.

References

- 1. This compound – clinical efficacy in restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A Review in Restless Legs Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. jcsm.aasm.org [jcsm.aasm.org]

- 7. A 52-week study of this compound in restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of this compound in subjects with neuropathic pain associated with postherpetic neuralgia (PXN110748) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound extended release for the treatment of postherpetic neuralgia in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Chemical Synthesis and Purification of Gabapentin Enacarbil for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of gabapentin enacarbil, a prodrug of the anticonvulsant and analgesic agent gabapentin. Designed for enhanced pharmacokinetic properties, this compound offers improved absorption and bioavailability over its parent compound. This document details synthetic routes, purification protocols, and analytical methods relevant to the preparation of this compound for research purposes.

Introduction: The Rationale for this compound

Gabapentin, while an effective therapeutic agent, exhibits saturable absorption in the gastrointestinal tract, leading to variable and dose-dependent bioavailability.[1] this compound was developed to overcome these limitations. As a prodrug, it is absorbed throughout the intestine by high-capacity nutrient transporters before being rapidly hydrolyzed by non-specific esterases in the body to release the active drug, gabapentin.[2][3] This mechanism provides more predictable and sustained exposure to gabapentin.

Mechanism of Action

This compound's therapeutic effects are attributable to the action of its active metabolite, gabapentin. Gabapentin modulates the activity of voltage-gated calcium channels by binding to the α2δ-1 subunit, which is crucial for neurotransmitter release.[4][5] This interaction is believed to reduce neuronal excitability, thereby alleviating symptoms of neuropathic pain and restless legs syndrome.[4][5]

Below is a diagram illustrating the prodrug activation and mechanism of action of this compound.

Caption: Prodrug activation and mechanism of action of this compound.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. These methods generally involve the reaction of gabapentin or a protected form of gabapentin with an activated carbonate derivative. Below are two representative synthetic strategies.

Synthesis via Direct Acylation of Gabapentin

One common approach involves the direct reaction of gabapentin with a pre-formed acyloxyalkyl carbonate, such as 1-(isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP).

Step 1: Preparation of 1-Chloroethyl 4-nitrophenyl carbonate (CEC-NP)

-

Combine 4-nitrophenol and a suitable solvent (e.g., toluene) in a reaction vessel.

-

Add a base, such as triethylamine (TEA) or tributylamine (TBA).

-

Add 1-chloroethyl chloroformate to the mixture.

-

Stir the reaction at room temperature for 30 minutes to 10 hours.[6]

Step 2: Preparation of 1-(Isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP)

-

Combine the prepared CEC-NP with isobutyric acid.

-

Add a coupling agent, such as zinc oxide (ZnO).[7]

-

Heat the reaction mixture, for example, to 60°C.[7]

Step 3: Synthesis of this compound

-

Combine gabapentin with a solvent such as toluene.[6]

-

Add a base, for instance, potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).[6]

-

Add the previously synthesized AEC-NP to the reaction mixture.[6]

-

Stir the reaction to completion.

The overall synthetic workflow is depicted in the following diagram.

Caption: Synthesis of this compound via direct acylation.

Synthesis via a Protected Gabapentin Intermediate

To minimize side reactions, a protected form of gabapentin, such as gabapentin benzyl ester, can be used. This is then coupled with an appropriate reagent, followed by deprotection.

Step 1: Preparation of Gabapentin Benzyl Ester Hydrochloride

-

React 1,1-cyclohexanediacetic acid with acetic anhydride in a suitable solvent like toluene at 95-100°C for approximately 3 hours to form the anhydride.[1]

-

After workup, treat the anhydride with benzyl alcohol at 95-100°C for about 15 hours.[1]

-

The resulting monoester is then converted to the corresponding monoamide.

-

A Hofmann rearrangement of the monoamide yields gabapentin benzyl ester.

-

The product is isolated as the hydrochloride salt with a purity of over 99.5% by HPLC.[1]

Step 2: Coupling and Deprotection

-

Couple the gabapentin benzyl ester with 1-carboxyoxyethyl isobutyrate using a suitable coupling reagent to form the benzyl ester of this compound.[1]

-

Cleave the benzyl protecting group to yield the final product, this compound.[1]

Quantitative Data for Synthesis

The following table summarizes reported yields for some of the synthetic steps. Note that yields can vary significantly based on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Preparation of Gabapentin Benzyl Ester HCl | 1,1-Cyclohexanediacetic acid | Gabapentin Benzyl Ester HCl | >80g from 100g starting material | [1] |

| Synthesis of an Intermediate (Compound 4) | Allyl 1-aminomethyl-1-cyclohexane acetate HCl | Allyl 1 {[(α-isobutanoyloxyethoxy)carbonyl]aminomethyl}-1-cyclohexane acetate | ~80-95% | [5] |

| Synthesis of this compound | p-Nitrophenol | This compound | 36% (overall) | [2] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Common methods include acidic extraction, recrystallization, and column chromatography.

Acidic Extraction

This technique is often employed to remove basic impurities or to isolate the product. A typical procedure involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can increase the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

The following table lists some solvent systems that have been reported for the recrystallization of this compound.

| Solvent System | Temperature Profile | Reference |

| Heptane | Dissolve at 70°C, then cool to room temperature | [8] |

| Ethyl acetate:Heptane (1:10) | Dissolve at 60°C, then cool to 4°C | [8] |

Column Chromatography

For higher purity requirements, column chromatography can be employed. This method separates compounds based on their differential adsorption to a stationary phase.

-

Prepare a column with a suitable stationary phase (e.g., silica gel).

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system, collecting fractions.

-

Monitor the fractions by a suitable analytical technique (e.g., TLC or HPLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

A patent mentions the use of a cross-linked dextran gel column (e.g., Sephadex LH-20) with toluene or a toluene/hexane solution as the eluent.[6]

The general workflow for purification is illustrated below.

Caption: General purification workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and quantifying impurities.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile).[4][9]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 215 nm).[10][11]

-

Flow Rate: Typically around 1.0 mL/min.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

¹H NMR: The proton NMR spectrum of this compound will show characteristic peaks for the cyclohexyl, aminomethyl, acetic acid, and the enacarbil promoiety protons.

¹³C NMR: The carbon NMR spectrum will similarly display signals corresponding to all the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound (329.39 g/mol ).

The following table summarizes the key analytical techniques and their purpose.

| Analytical Technique | Purpose |

| HPLC | Purity assessment and impurity quantification |

| ¹H NMR | Structural confirmation |

| ¹³C NMR | Structural confirmation |

| Mass Spectrometry | Molecular weight determination |

Conclusion

The synthesis and purification of this compound for research purposes can be achieved through various published methods, primarily found in patent literature. Careful selection of the synthetic route and purification strategy is crucial to obtain a product of high purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize this compound in a laboratory setting. Adherence to good laboratory practices and thorough analytical characterization are paramount to ensure the quality and reliability of the synthesized compound for subsequent research applications.

References

- 1. An Improved Process For The Synthesis Of Gabapentin Benzyl Ester [quickcompany.in]

- 2. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100160666A1 - Preparation of this compound intermediate - Google Patents [patents.google.com]

- 6. US8283487B2 - Processes for the preparation and purification of this compound - Google Patents [patents.google.com]

- 7. WO2010063002A2 - Processes for the preparation and purification of this compound - Google Patents [patents.google.com]

- 8. CN102137840A - this compound salts and processes for their preparation - Google Patents [patents.google.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]

- 11. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide on the Binding Affinity of Gabapentin Enacarbil for the Alpha-2-Delta Subunit of Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin enacarbil is a prodrug of gabapentin, designed for enhanced pharmacokinetic properties. Its therapeutic effects, particularly in the management of neuropathic pain and restless legs syndrome, are mediated through the binding of its active form, gabapentin, to the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides a comprehensive overview of the binding affinity of gabapentin for the α2δ subunits, details the experimental protocols used to determine these interactions, and illustrates the underlying molecular mechanisms.

Mechanism of Action

This compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases in the intestine and liver to form gabapentin. Gabapentin does not directly modulate the pore of the calcium channel. Instead, it binds to the extracellular α2δ auxiliary subunit of VGCCs. This binding is crucial for its mechanism of action, which is thought to involve the disruption of the trafficking of the α1 pore-forming subunit to the plasma membrane, leading to a reduction in the density of functional calcium channels at the presynaptic terminal. This, in turn, attenuates the influx of calcium and subsequent release of excitatory neurotransmitters.

Quantitative Binding Affinity Data

The binding affinity of gabapentin for the different isoforms of the α2δ subunit has been quantified using radioligand binding assays. The dissociation constant (Kd), a measure of the affinity of a ligand for its receptor, is a key parameter in these studies. A lower Kd value indicates a higher binding affinity.

| Ligand | Subunit | Dissociation Constant (Kd) | Source Organism for Subunit |

| Gabapentin | α2δ-1 | 59 nM | Recombinant |

| Gabapentin | α2δ-2 | 153 nM | Recombinant |

| Gabapentin | α2δ-3 | No significant binding | Recombinant |

Data compiled from publicly available research.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of gabapentin for the α2δ subunits is typically performed using a radioligand binding assay. The following is a representative protocol based on established methodologies.

Membrane Preparation from Porcine Brain

-

Homogenization: Porcine cerebral cortex is homogenized in a cold buffer (e.g., 10 mM HEPES, pH 7.4) using a Potter-Elvehjem homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the synaptic plasma membranes.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the binding assay.

-

Protein Quantification: The final membrane pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA assay. The membrane preparation is then stored at -80°C until use.

Saturation Binding Assay

-

Incubation: Aliquots of the membrane preparation (containing a fixed amount of protein, e.g., 100-200 µg) are incubated in a series of tubes with increasing concentrations of the radioligand, [3H]gabapentin. The incubation is carried out in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Determination of Non-Specific Binding: A parallel set of tubes is prepared, which, in addition to the radioligand, contains a high concentration of a non-labeled competitor that binds to the same site (e.g., unlabeled gabapentin or (S)-3-isobutyl-γ-aminobutyric acid). This measures the non-specific binding of the radioligand to components other than the target receptor.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity trapped on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

An In-depth Technical Guide to Gabapentin Enacarbil: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of gabapentin enacarbil, a prodrug of gabapentin. The information is curated for professionals in pharmaceutical research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Introduction

This compound is an anticonvulsant and analgesic agent belonging to the gabapentinoid class.[1] It is a prodrug of gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug, such as saturable absorption and a short half-life.[2][3] By leveraging high-capacity nutrient transporters in the gastrointestinal tract, this compound provides more predictable, dose-proportional exposure to gabapentin, enhancing its therapeutic efficacy for conditions like restless legs syndrome (RLS) and postherpetic neuralgia (PHN).[4][5] Marketed under brand names including Horizant® and Regnite®, it represents a significant advancement in delivering gabapentin with improved bioavailability.[1][4]

Molecular Structure and Identifiers

This compound is chemically described as a carbamate ester derivative of gabapentin.[4] The structure incorporates a 1-(isobutyryloxy)ethoxycarbonyl moiety attached to the aminomethyl group of gabapentin, a modification that renders it a substrate for active transport mechanisms in the intestine.[4]

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | [4] |

| Chemical Formula | C₁₆H₂₇NO₆ | [6] |

| Molecular Weight | 329.39 g/mol | [4] |

| CAS Number | 478296-72-9 | [6] |

| SMILES | CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | [1] |

| InChIKey | TZDUHAJSIBHXDL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as an orally administered prodrug. These characteristics influence its stability, solubility, and permeability.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Solid powder | [7] |

| Melting Point | Onset of about 64-65°C | [2][4] |

| Water Solubility | 0.5 mg/mL | [4] |

| Solubility in DMSO | ≥ 100 mg/mL | [8] |

| pKa | 5.0 | [4] |

| logP (ALOGPS) | 2.45 | [6] |

Mechanism of Action and Metabolic Pathway

The therapeutic effects of this compound are attributable to its active metabolite, gabapentin.[2] The prodrug itself has a distinct mechanism of absorption and conversion that differentiates it from its parent compound.

4.1 Absorption via Nutrient Transporters Unlike gabapentin, whose absorption is limited by a low-capacity L-type amino acid transporter primarily in the upper small intestine, this compound was designed to be a substrate for high-capacity nutrient transporters.[3][9] Its absorption is mediated by the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal tract.[2][3] This active transport mechanism allows for more efficient, dose-proportional absorption and bypasses the saturation issues seen with gabapentin.[10][11]

4.2 Enzymatic Conversion Following absorption into the enterocytes, this compound undergoes rapid and extensive hydrolysis by non-specific carboxylesterases present in the intestinal cells and, to a lesser extent, the liver.[10][12] This enzymatic cleavage is highly efficient, releasing the active gabapentin molecule into systemic circulation.[9] The concentration of intact prodrug in the blood is typically low and transient, constituting less than 2% of the corresponding gabapentin levels.[9][12] The hydrolysis also yields isobutyric acid, acetaldehyde, and carbon dioxide as byproducts.

4.3 Gabapentin's Mechanism of Action Once released, gabapentin exerts its therapeutic effects. While it is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), it does not have direct GABA-mimetic action.[13] The primary mechanism involves high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in the central nervous system.[10][14] This interaction is believed to reduce the release of excitatory neurotransmitters, thereby diminishing the hyperexcitability of neural circuits associated with neuropathic pain and other targeted conditions.[10]

Experimental Protocols

The characterization of this compound involves several key experimental assays to determine its stability, permeability, and conversion kinetics. The following are summaries of methodologies typically employed in pharmaceutical development.

5.1 Chemical Stability Assay To assess the stability of this compound at physiological pH, an in vitro incubation study is performed.

-

Objective: Determine the chemical stability of the prodrug in the absence of enzymatic activity.

-

Methodology:

-

This compound is incubated in a series of buffers with pH values ranging from 2 to 8 at 37°C.

-

Aliquots are withdrawn at specified time points (e.g., 1 hour).

-

The concentration of the remaining intact prodrug is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Stability is determined by the percentage of the prodrug recovered at the end of the incubation period.[9]

-

5.2 In Vitro Enzymatic Conversion Assay This assay measures the rate at which the prodrug is converted to gabapentin in the presence of metabolic enzymes.

-

Objective: Quantify the rate of hydrolysis to gabapentin in relevant biological matrices.

-

Methodology:

-

Tissue homogenates (e.g., from human intestine or liver) or cell lysates (e.g., Caco-2 cells) are prepared and their protein content is normalized (e.g., to 1 mg protein/mL).[9]

-

This compound is added to the tissue preparation and incubated at 37°C.[9]

-

The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile) to precipitate proteins.

-

Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the formation of gabapentin and the disappearance of the prodrug.

-

The rate of conversion is calculated and often expressed as pmol of gabapentin formed per minute per mg of protein.[9]

-

5.3 Intestinal Permeability (Caco-2) Assay The Caco-2 cell monolayer assay is a standard in vitro model used to predict human intestinal drug absorption and identify substrates of efflux transporters.

-

Objective: To measure the apparent permeability coefficient (Papp) of this compound and assess its potential for active transport and efflux.

-

Methodology:

-

Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated, polarized monolayer.[15]

-

The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[9]

-

For apical-to-basolateral (A→B) permeability, the drug solution is added to the apical (donor) compartment, and buffer is added to the basolateral (receiver) compartment.

-

For basolateral-to-apical (B→A) permeability, the drug is added to the basolateral (donor) compartment.

-

The plate is incubated at 37°C, and samples are collected from the receiver compartment at various time points.

-

Drug concentration in the samples is quantified by LC-MS/MS.

-

The Papp value is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux.

-

Conclusion

This compound represents a successful application of prodrug design to enhance the pharmacokinetic profile of an established therapeutic agent. Its unique molecular structure facilitates absorption via high-capacity intestinal transporters, leading to efficient and dose-proportional delivery of gabapentin. A thorough understanding of its chemical properties, metabolic conversion pathway, and the experimental protocols used for its characterization is essential for the continued development and optimization of such advanced drug delivery systems.

References

- 1. enamine.net [enamine.net]

- 2. US20100160666A1 - Preparation of this compound intermediate - Google Patents [patents.google.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. An Improved Process For The Synthesis Of Gabapentin Benzyl Ester [quickcompany.in]

- 5. This compound | C16H27NO6 | CID 9883933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Gabapentin Tablets | SIELC Technologies [sielc.com]

- 9. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. WO2010063002A2 - Processes for the preparation and purification of this compound - Google Patents [patents.google.com]

- 11. For RLS (Restless Legs Syndrome) and PHN (Postherpetic Neuralgia) [horizant.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Genesis of Gabapentin Enacarbil: A Prodrug Strategy to Overcome Pharmacokinetic Hurdles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gabapentin, a widely prescribed therapeutic for neuropathic pain and epilepsy, has long been hampered by unfavorable pharmacokinetic properties, including saturable absorption and variable bioavailability. These limitations spurred the development of gabapentin enacarbil, a novel prodrug engineered to exploit high-capacity nutrient transporters in the gastrointestinal tract. This strategic design results in more predictable, dose-proportional exposure to gabapentin, thereby enhancing its clinical utility. This technical guide provides a comprehensive overview of the discovery, rationale, and development of this compound, detailing the preclinical and clinical evidence that underscored its journey to regulatory approval for the treatment of restless legs syndrome and postherpetic neuralgia.

The Rationale for a Prodrug: Overcoming the Limitations of Gabapentin

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), was initially developed as an antiepileptic drug.[1] Its therapeutic applications have since expanded to include the management of various neuropathic pain conditions.[2] Despite its efficacy, the clinical use of gabapentin is complicated by its pharmacokinetic profile.

Gabapentin is absorbed from the gastrointestinal tract via a low-capacity, saturable transport system, which is believed to be the large neutral amino acid transporter (LAT1).[3] This leads to several clinical challenges:

-

Saturable Absorption: As the dose of gabapentin increases, its bioavailability decreases, making dose-response relationships unpredictable.[3]

-

High Inter-individual Variability: The extent of gabapentin absorption can vary significantly among patients.

-

Frequent Dosing: A relatively short elimination half-life necessitates multiple daily doses to maintain therapeutic plasma concentrations.

These limitations prompted the exploration of a prodrug approach to improve the delivery of gabapentin. The goal was to design a molecule that could leverage a different, high-capacity intestinal transport mechanism, leading to more consistent and dose-proportional absorption.

The Discovery of this compound: A Targeted Prodrug Design

This compound was designed as a prodrug of gabapentin to be a substrate for high-capacity nutrient transporters, specifically the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT).[4] These transporters are abundantly expressed throughout the intestinal tract.

Upon oral administration, this compound is absorbed via these transporters. Once absorbed, it is rapidly hydrolyzed by non-specific esterases in the intestinal cells and blood to yield gabapentin and several inactive byproducts: acyloxyalkylcarbamate, isobutyric acid, and acetaldehyde.[5] This targeted delivery system bypasses the saturable absorption pathway of gabapentin, resulting in improved bioavailability and more predictable pharmacokinetics.[5]

Preclinical Development: Demonstrating Enhanced Bioavailability

Preclinical studies in animal models were crucial in demonstrating the superior pharmacokinetic profile of this compound compared to its parent drug.

In Vitro Transport Studies

While specific protocols for this compound are not publicly detailed, in vitro transport assays using cell lines such as Caco-2 are standard for evaluating intestinal permeability and transporter involvement.

Representative Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6]

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[6]

-

Transport Experiment: The test compound (this compound) is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. To investigate transporter-mediated efflux, the experiment can be reversed, with the compound added to the basolateral side and sampled from the apical side.

-

Inhibitor Studies: To confirm the involvement of specific transporters like MCT-1, the experiment is repeated in the presence of known inhibitors of these transporters. A significant reduction in permeability in the presence of an inhibitor suggests the transporter's involvement.

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Animal Bioavailability Studies

Studies in rats and monkeys provided the first in vivo evidence of the enhanced bioavailability of gabapentin following oral administration of this compound.

Representative Experimental Protocol: Animal Bioavailability Study

-

Animal Models: Male Sprague-Dawley rats and cynomolgus monkeys are commonly used for these studies.

-

Drug Administration: Animals are fasted overnight before being administered either gabapentin or an equimolar dose of this compound via oral gavage.

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats, femoral vein in monkeys) at predetermined time points post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of gabapentin and this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of gabapentin.

Table 1: Comparative Oral Bioavailability of Gabapentin from Gabapentin and this compound in Preclinical Models

| Species | Gabapentin Bioavailability (%) | This compound Bioavailability (as Gabapentin) (%) |

| Monkeys | 25.4 | 84.2 |

Data sourced from a study comparing equimolar oral doses.

Clinical Development: Efficacy and Safety in Humans

The promising preclinical data led to a comprehensive clinical development program to evaluate the efficacy and safety of this compound in its target indications.

Pharmacokinetics in Humans

Clinical pharmacology studies in healthy volunteers confirmed the improved pharmacokinetic properties of this compound observed in preclinical models.

Table 2: Comparative Pharmacokinetic Parameters of Gabapentin after Administration of Gabapentin and this compound in Healthy Adults

| Parameter | Gabapentin (600 mg) | This compound (equivalent to 626 mg Gabapentin) |

| Cmax (µg/mL) | 4.3 | 6.4 |

| Tmax (hr) | 3.0 | 7.3 |

| AUC (µg*hr/mL) | 43.5 | 74.1 |

| Bioavailability (%) | ~60 | ~75 |

Data are representative values from various clinical studies.[2]

Clinical Efficacy in Restless Legs Syndrome (RLS)

Multiple randomized, double-blind, placebo-controlled clinical trials demonstrated the efficacy of this compound in treating moderate-to-severe primary RLS.

Representative Experimental Protocol: Phase III RLS Clinical Trial

-

Study Population: Adult patients with a diagnosis of moderate-to-severe primary RLS, typically with a baseline score of ≥15 on the International Restless Legs Syndrome (IRLS) rating scale.[7]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

-

Treatment: Patients are randomized to receive a fixed dose of this compound (e.g., 600 mg or 1200 mg) or placebo, administered once daily in the evening.[7]

-

Duration: The treatment period is typically 12 weeks.[7]

-

Efficacy Endpoints:

-

Primary: Change from baseline in the IRLS total score at the end of the treatment period.[7]

-

Secondary: Proportion of patients with a "much improved" or "very much improved" rating on the Clinical Global Impression of Improvement (CGI-I) scale, as well as improvements in sleep and quality of life measures.[7]

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Table 3: Efficacy of this compound in Patients with Restless Legs Syndrome (12-Week Studies)

| Treatment Group | Mean Change from Baseline in IRLS Total Score | CGI-I Responders (%) |

| Placebo | -8.8 to -9.8 | 38.9 to 44.8 |

| This compound 600 mg | -13.8 | 72.8 |

| This compound 1200 mg | -13.0 to -13.2 | 76.1 to 77.5 |

Data compiled from multiple Phase III clinical trials.[7][8]

Clinical Efficacy in Postherpetic Neuralgia (PHN)

This compound has also been approved for the management of PHN in adults. Clinical trials have demonstrated its efficacy in reducing neuropathic pain associated with this condition.

Bioanalytical Methodology

Accurate quantification of gabapentin and this compound in biological matrices is essential for pharmacokinetic and bioavailability studies. LC-MS/MS is the standard analytical technique for this purpose.

Representative Experimental Protocol: LC-MS/MS Quantification of Gabapentin in Human Plasma

-

Sample Preparation: A simple protein precipitation method is typically used. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[9] An internal standard (a compound with similar chemical properties to the analyte) is added to correct for variations in sample processing and instrument response.[9]

-

Chromatographic Separation: The supernatant after centrifugation is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from other plasma components on a reversed-phase HPLC column.[9]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[9]

-

Quantification: The concentration of gabapentin in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.[9]

Visualizations of Key Processes

Rationale for this compound Development

Caption: Logical flow from gabapentin's limitations to the prodrug solution.

Mechanism of Absorption and Action

Caption: Absorption and conversion of this compound to active gabapentin.

Clinical Trial Workflow for RLS

References

- 1. A Study of Oral Dosing of this compound in Japanese Restless Legs Syndrome Patients | MedPath [trial.medpath.com]

- 2. Interindividual Variability in the Bioavailability of this compound Extended Release in Healthy Adults: An Analysis of Data From 6 Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. enamine.net [enamine.net]

- 5. A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Tolerability of this compound in Subjects with Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Blinded, Randomized Study of Gabapentin (Neurontin®) and this compound (Horizant™) in Restless Leg Syndrome | MedPath [trial.medpath.com]

- 9. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preclinical Administration of Gabapentin Enacarbil in Restless Legs Syndrome (RLS) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of gabapentin enacarbil in established animal models of Restless Legs Syndrome (RLS). Due to a notable scarcity of published studies detailing the administration of this compound specifically in preclinical RLS models, the following protocols are synthesized from general guidelines for these models and pharmacokinetic data of the compound in animals.

Introduction

This compound is a prodrug of gabapentin, designed to provide improved pharmacokinetic properties, including higher bioavailability and more consistent plasma levels.[1][2] While its efficacy in treating moderate-to-severe primary RLS in humans is well-documented, detailed preclinical efficacy studies in animal models are not widely available in the public domain.[3][4] These notes offer guidance on how such studies could be designed and executed.

Mechanism of Action

This compound is rapidly hydrolyzed to gabapentin by non-specific esterases in the intestine and liver.[1] Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters.[5] Though its exact mechanism in RLS is not fully elucidated, this modulation of neuronal hyperexcitability is believed to be central to its therapeutic action.

Preclinical Pharmacokinetics

Preclinical studies in rats and monkeys have demonstrated the superior pharmacokinetic profile of this compound compared to gabapentin. Notably, oral administration of this compound leads to a more dose-proportional and sustained exposure to gabapentin.

| Species | Administration Route | Bioavailability of Gabapentin from this compound | Bioavailability of Gabapentin from Gabapentin | Fold Increase in Exposure (this compound vs. Gabapentin) | Reference |

| Rat | Intracolonic | Data not specified | Data not specified | 17-fold higher exposure | [6] |

| Monkey | Intracolonic | Data not specified | Data not specified | 34-fold higher exposure | [6] |

| Monkey | Oral (capsule) | 84.2% | 25.4% | Not applicable | [6] |

Experimental Protocols for RLS Animal Models

Two of the most common animal models for RLS are the iron-deficient rodent model and the 6-hydroxydopamine (6-OHDA) lesion model. The following are generalized protocols that can be adapted for testing this compound.

Iron-Deficiency Rodent Model

This model recapitulates the iron-deficient state observed in some RLS patients, which is a key pathophysiological feature of the disorder.

Protocol:

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats, post-weaning (approximately 3 weeks old).

-

Induction of Iron Deficiency:

-

Feed animals an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4-8 weeks.

-

House animals in cages that minimize environmental iron contamination.

-

Monitor iron deficiency through regular blood draws to measure serum ferritin and transferrin saturation.

-

-

This compound Administration:

-

Vehicle: A suitable vehicle for oral administration, such as a 1% carboxymethylcellulose solution.

-

Dosage: Based on clinical doses and pharmacokinetic data, a starting dose range of 30-100 mg/kg (gabapentin equivalent) administered orally (p.o.) could be explored. Dose-response studies are recommended.

-

Administration: Administer this compound once daily, mimicking the clinical dosing regimen. The timing of administration should be considered in relation to the animal's active (dark) phase, as RLS symptoms worsen at rest.

-

-

Behavioral Assessment:

-

Locomotor Activity: Monitor spontaneous locomotor activity in an open-field arena or using home-cage activity monitoring systems. RLS-like behavior is characterized by increased activity, particularly during the rest (light) phase.

-

Periodic Limb Movements (PLMs): Utilize electromyography (EMG) recordings from the hindlimbs to quantify PLMs during sleep and quiet wakefulness.

-

Sensory Testing: Assess for sensory disturbances using tests such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

-

Diagram: Experimental Workflow for the Iron-Deficiency Model

Caption: Workflow for evaluating this compound in an iron-deficiency model of RLS.

6-Hydroxydopamine (6-OHDA) Lesion Rat Model

This model is based on the hypothesis of dopaminergic dysfunction in RLS and involves the neurotoxic lesioning of specific dopamine neurons.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Induction of 6-OHDA Lesion:

-

Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.

-

Under stereotaxic surgery, bilaterally inject 6-OHDA into the A11 dopaminergic cell group in the posterior hypothalamus.

-

Allow a recovery period of at least 2 weeks post-surgery.

-

-

This compound Administration:

-

Vehicle, Dosage, and Administration: As described for the iron-deficiency model.

-

-

Behavioral Assessment:

-

Locomotor Activity: Monitor for hyperactivity, particularly during the light phase.

-

Akinesia/Immobility Tests: While counterintuitive for a hyperactivity model, assessing periods of immobility and the response to the urge to move can be informative.

-

Sleep Analysis: Use electroencephalography (EEG) and EMG to assess sleep architecture and fragmentation.

-

Diagram: Signaling Pathway Implicated in RLS and this compound's Proposed Mechanism

References

- 1. This compound – clinical efficacy in restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Pharmacotherapy of Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Treatment of Restless Legs Syndrome: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: LC-MS/MS Quantification of Gabapentin in Human Plasma Following Gabapentin Enacarbil Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin is an anticonvulsant and analgesic drug widely used for treating epilepsy and neuropathic pain.[1][2] Gabapentin enacarbil is a prodrug of gabapentin designed to overcome the limitations of conventional gabapentin formulations, such as saturable absorption and a short half-life.[3] Once administered, this compound is rapidly converted to gabapentin by non-specific esterases in the intestine and liver.[3] This results in a more sustained and dose-proportional exposure to gabapentin.[4][5] Accurate quantification of gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of gabapentin in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and the analytical workflow for gabapentin quantification.

Experimental Protocols

This protocol outlines a validated LC-MS/MS method for the quantification of gabapentin in human plasma.

Materials and Reagents

-

Gabapentin reference standard

-

Gabapentin-D10 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Gabapentin-D10).[6]

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient depending on the system |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.5 kV |

| Source Temperature | 300°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gabapentin | 172.0 | 154.0 | 12 |

| Gabapentin-D10 (IS) | 182.0 | 147.2 | 15 |

Method Validation Data

The following tables summarize the typical validation parameters for an LC-MS/MS method for gabapentin quantification.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 20 - 5000 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 20 | < 15 | < 15 | 85-115 |

| Low QC | 60 | < 10 | < 10 | 90-110 |

| Medium QC | 800 | < 10 | < 10 | 90-110 |

| High QC | 4000 | < 10 | < 10 | 90-110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Gabapentin | 85 - 95[1] | Minimal |

| Gabapentin-D10 (IS) | 80 - 90 | Minimal |

Pharmacokinetic Data

Following oral administration of this compound, the prodrug is efficiently absorbed and converted to gabapentin, leading to sustained plasma concentrations.[4][10]

Table 4: Representative Pharmacokinetic Parameters of Gabapentin after Administration of Different Formulations

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |

| This compound | 600 mg b.i.d. | 5.35 | 7.3 | ~164 |

| Gabapentin IR | 600 mg t.i.d. | ~8.4 | 2-3 | ~164 |

Note: Data are compiled from different studies and are for comparative purposes.[10][11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of gabapentin in human plasma after the administration of its prodrug, this compound. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies in a drug development setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Population pharmacokinetics and pharmacodynamics of gabapentin after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound – clinical efficacy in restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study [pubmed.ncbi.nlm.nih.gov]

- 9. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of immediate release, extended release, and gastric retentive gabapentin formulations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. For RLS (Restless Legs Syndrome) and PHN (Postherpetic Neuralgia) [horizant.com]

Application Notes and Protocols for Investigating CNS Penetration and Distribution of Gabapentin from Gabapentin Enacarbil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the central nervous system (CNS) penetration and distribution of gabapentin following the oral administration of its prodrug, gabapentin enacarbil.

Introduction